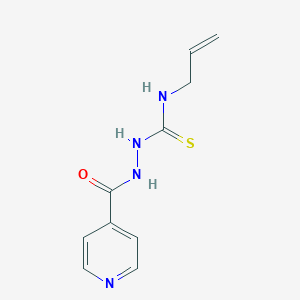

N-allyl-2-isonicotinoylhydrazinecarbothioamide

Descripción general

Descripción

“N-allyl-2-isonicotinoylhydrazinecarbothioamide” is a chemical compound with the molecular formula C10H12N4OS . It is not intended for human or veterinary use and is typically used for research purposes.

Physical And Chemical Properties Analysis

“N-allyl-2-isonicotinoylhydrazinecarbothioamide” has a molecular weight of 236.3 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Aplicaciones Científicas De Investigación

Anticancer Activity : A study by Abou‐Melha (2021) found that N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes exhibit significant antioxidant and antitumor activities. The ligand and its Cd(II) complex showed strong activities.

Synthesis of Novel Compounds : Research by Mobinikhaledi et al. (2010) described the synthesis of novel Schiff bases involving N-allyl-2-isonicotinoylhydrazinecarbothioamide, leading to the development of various new compounds.

Fluorescent Chemosensor for Bioimaging : Patil et al. (2018) demonstrated that an N-allyl derivative can function as a fluorescent chemosensor for selective detection of bioactive Zn2+ and Mg2+ ions, with potential applications in live cell monitoring (Patil et al., 2018).

Inhibition of Carbonic Anhydrase Isoenzymes : A 2015 study by Işık et al. found that hydrazinecarbothioamide derivatives, including those with allyl moieties, could inhibit carbonic anhydrase isozymes, suggesting potential for novel inhibitor design.

Synthesis of Benzoxazine Monomers : Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups, including derivatives of N-allyl compounds, which showed excellent thermomechanical properties and potential in high-performance thermosets (Agag & Takeichi, 2003).

Antibacterial and Antifungal Activity : Colanceska-Ragenovic et al. (2001) synthesized 4-allyl-5-aryl-1,2,4-triazoles from N-allylthiosemicarbazides and tested their antibacterial and antifungal effects against various microorganisms, indicating the potential application of N-allyl derivatives in antimicrobial treatments (Colanceska-Ragenovic et al., 2001).

Corrosion Inhibition : Ebenso et al. (2010) investigated thiosemicarbazides including N-allyl derivatives as corrosion inhibitors, demonstrating their effectiveness and potential application in materials science (Ebenso et al., 2010).

Chemoprevention of Cancer : Sumiyoshi and Wargovich (1990) found that organosulfur compounds, including those with allyl groups, inhibited chemically induced colon cancer in mice, suggesting a role for N-allyl derivatives in cancer chemoprevention (Sumiyoshi & Wargovich, 1990).

Antimycobacterial Activity : Sriram et al. (2009) reported that isonicotinoylhydrazinocarbothioamides showed significant antimycobacterial activity, highlighting the therapeutic potential of these compounds in treating tuberculosis, including drug-resistant strains (Sriram et al., 2009).

Propiedades

IUPAC Name |

1-prop-2-enyl-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-2-5-12-10(16)14-13-9(15)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,13,15)(H2,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUACCRSZOJABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

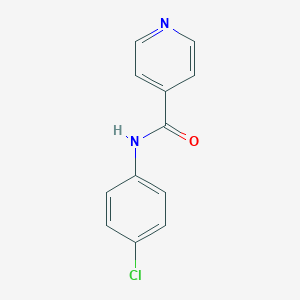

C=CCNC(=S)NNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364370 | |

| Record name | N-(Prop-2-en-1-yl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-allyl-2-isonicotinoylhydrazinecarbothioamide | |

CAS RN |

15886-23-4 | |

| Record name | NSC201929 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Prop-2-en-1-yl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)